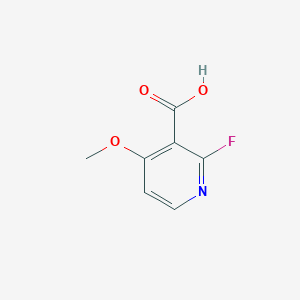

2-Fluoro-4-methoxynicotinic acid

Übersicht

Beschreibung

2-Fluoro-4-methoxynicotinic acid is a chemical compound with the CAS Number: 1190315-81-1 . It has a molecular weight of 171.13 and its IUPAC name is 2-fluoro-4-methoxynicotinic acid . The compound is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-methoxynicotinic acid is C7H6FNO3 . Its InChI code is 1S/C7H6FNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

2-Fluoro-4-methoxynicotinic acid is a solid . It has a density of 1.387, a boiling point of 301.982 °C at 760 mmHg, and a refractive index of 1.527 . Its flash point is 136.434 °C .Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching Studies

2-Fluoro-4-methoxynicotinic acid and its derivatives have been studied for their fluorescence quenching properties. Research in this area explored the mechanisms of fluorescence quenching in boronic acid derivatives related to 2-Fluoro-4-methoxynicotinic acid. These studies provide insights into the quenching models, quenching parameters like Stern-Volmer constant, and the nature of quenching mechanisms, contributing to our understanding of the photophysical behavior of such compounds (Geethanjali et al., 2015).

Biocatalytic Synthesis

There's an interest in the biocatalytic synthesis of compounds containing fluorine, such as 2-fluoro-3-hydroxypropionic acid, due to fluorine's unique properties in enhancing the performance of synthetic molecules in various domains like medicine and agriculture. This research highlights the potential of using 2-Fluoro-4-methoxynicotinic acid as a substrate in the synthesis of other fluorine-containing compounds, emphasizing the role of biocatalysis in expanding the molecular space for discovery and reducing environmental impacts (Liu et al., 2022).

Medicinal Chemistry Applications

The compound and its structurally related derivatives are valuable in medicinal chemistry. For instance, 4-fluoropyrrolidine derivatives are highlighted for their use in applications like dipeptidyl peptidase IV inhibitors. The studies demonstrate the utility of these compounds as synthons in medicinal chemistry, providing insights into the preparation of various intermediates and the potential for reducing synthetic steps in drug development (Singh & Umemoto, 2011).

Photophysical Properties

Research into the photophysical properties of compounds structurally similar to 2-Fluoro-4-methoxynicotinic acid, like fluorophores based on pyridylthiazole, reveals insights into fluorescence behavior, charge transfer excited states, and pH-sensitive fluorescent behavior. These studies contribute to our understanding of the intrinsic properties of these compounds and their potential applications in sensing and imaging technologies (Zheng et al., 2006).

Antimicrobial Activity

Compounds containing the 2-fluoro-4-methoxy moiety have been synthesized and evaluated for their antimicrobial properties. This research is critical in the development of new antibacterial and antifungal agents, particularly in identifying compounds with significant activity against specific pathogens (Chandrakantha et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that nicotinic acid, a similar compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Nicotinic acid and its derivatives are known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-4-methoxynicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid and its derivatives act as precursors to nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes are involved in many vital redox reactions catalyzed by various enzymes .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

Given its similarity to nicotinic acid, it is likely that it plays a role in maintaining efficient cellular function .

Action Environment

It is known that the compound should be stored in an inert atmosphere at temperatures between 2-8°c .

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEHLONNPASLOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677786 | |

| Record name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190315-81-1 | |

| Record name | 2-Fluoro-4-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1440000.png)

![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)